
4-iodo-2,5,7-trinitrofluoren-9-one;triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-2,5,7-trinitrofluoren-9-one;triphenylene: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodine, nitro groups, and a fluorenone core, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2,5,7-trinitrofluoren-9-one typically involves the iodination of fluorenone derivatives followed by nitration. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the nitro groups effectively. For instance, the iodination can be achieved using iodine and an oxidizing agent like nitric acid, while the nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-iodo-2,5,7-trinitrofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiolates in the presence of a base.
Major Products:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different substituents replacing the iodine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-iodo-2,5,7-trinitrofluoren-9-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its nitro and iodine groups can be modified to enhance biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials requiring specific chemical properties .
Mecanismo De Acción
The mechanism of action of 4-iodo-2,5,7-trinitrofluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
2,4,6-trinitrotoluene (TNT): Similar in having nitro groups but lacks the iodine and fluorenone structure.
Fluorenone: Shares the fluorenone core but lacks the nitro and iodine substituents.
Iodo-nitrobenzene: Contains both iodine and nitro groups but lacks the fluorenone core.
Propiedades
Número CAS |
1064-64-8 |
|---|---|
Fórmula molecular |
C31H16IN3O7 |
Peso molecular |
669.4 g/mol |
Nombre IUPAC |
4-iodo-2,5,7-trinitrofluoren-9-one;triphenylene |
InChI |
InChI=1S/C18H12.C13H4IN3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
Clave InChI |
OCDDPPOATGTKJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


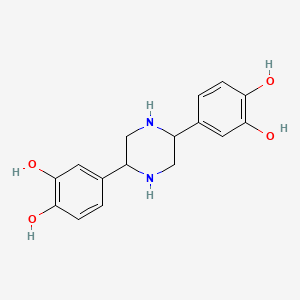


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
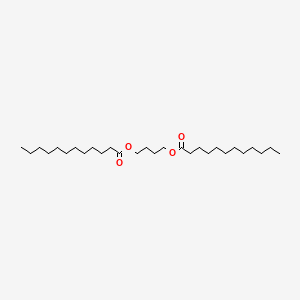

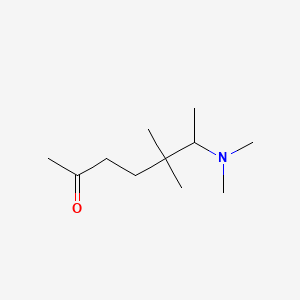
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
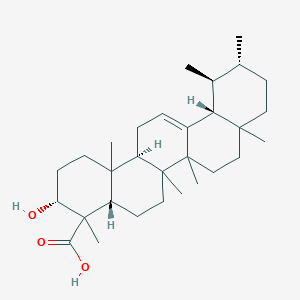
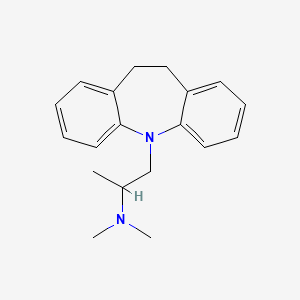

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
